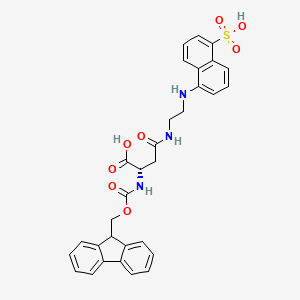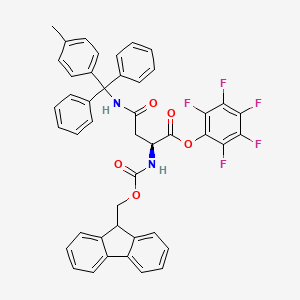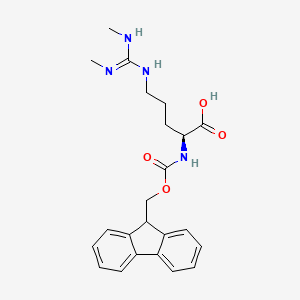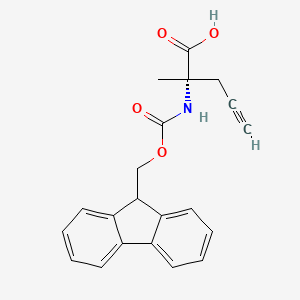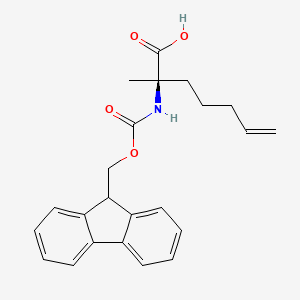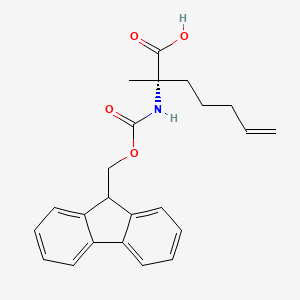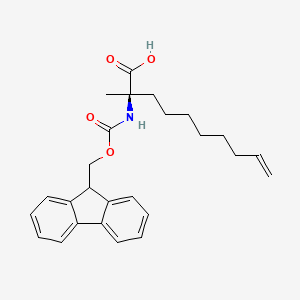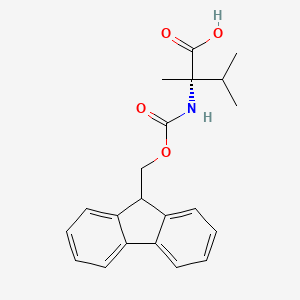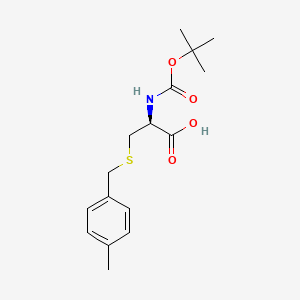
Boc-D-Cys(pMeBzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-Cys(pMeBzl)-OH, also known as Boc-D-cysteine-p-methylbenzyl ester, is a versatile and powerful building block used in the synthesis of peptides, polypeptides, and other biomolecules. It is a protected form of cysteine, a sulfur-containing amino acid found in proteins. Boc-D-Cys(pMeBzl)-OH is used as a reagent in peptide synthesis and is commonly used in the synthesis of peptides and polypeptides, as well as other biomolecules. It is also used in the synthesis of active pharmaceutical ingredients (APIs) and other drugs.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-D-Cys(pMeBzl)-OH plays a crucial role in peptide synthesis, particularly in facilitating the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins. Huang and Carey (2009) discussed the preparations of Boc-Cys(S-Pyr)-OH derivatives and their applications in orthogonal coupling of unprotected peptide segments. These derivatives enable the synthesis of peptides with N-terminal Cys(S-Pyr) through efficient intramolecular acyl transfers, highlighting the utility of protected cysteine in peptide engineering (Huang & Carey, 2009).
Catalysis
Chemical Sensors
Boron-doped carbon nanotubes, related to the study of boron-containing molecules like Boc-D-Cys(pMeBzl)-OH, have been investigated for their potential as sensors for detecting cyanide compounds. Zhang, Zhang, and Liu (2006) explored boron-doped single-walled carbon nanotubes as models for sensing cyanides, demonstrating their high sensitivity to these molecules. This research suggests that boron-doped materials could serve as effective chemical sensors for environmental monitoring and safety (Zhang, Zhang, & Liu, 2006).
Propiedades
IUPAC Name |
(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVVZWSABRKAL-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Cys(pMeBzl)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



